molecular formula C19H15N5O2 B12752363 Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(6-methyl-2-pyridinyl)-7-oxo-1-phenyl- CAS No. 87948-64-9

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(6-methyl-2-pyridinyl)-7-oxo-1-phenyl-

Cat. No.: B12752363
CAS No.: 87948-64-9
M. Wt: 345.4 g/mol
InChI Key: YHIDRCCEWDIRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(6-methyl-2-pyridinyl)-7-oxo-1-phenyl- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo(1,5-a)pyrimidine-6-carboxamide derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate pyrazole and pyrimidine precursors, cyclization reactions can be employed to form the pyrazolopyrimidine core.

    Amidation Reactions: Introduction of the carboxamide group can be achieved through amidation reactions using suitable amines and carboxylic acid derivatives.

    Substitution Reactions: Functionalization of the core structure with various substituents, such as phenyl and pyridinyl groups, can be carried out using substitution reactions under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can be carried out to introduce different functional groups, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, pyrazolopyrimidine derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules.

Biology

Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Their ability to interact with biological targets makes them valuable in drug discovery.

Medicine

In medicine, pyrazolopyrimidine derivatives are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. Their diverse biological activities make them promising candidates for drug development.

Industry

Industrially, these compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals. Their versatile reactivity allows for the creation of a wide range of products.

Mechanism of Action

The mechanism of action of pyrazolopyrimidine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity or block receptor signaling, thereby exerting their effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolopyridines
  • Pyrimidinones
  • Triazolopyrimidines

Uniqueness

Pyrazolo(1,5-a)pyrimidine-6-carboxamide derivatives are unique due to their specific structural features, such as the fused pyrazole and pyrimidine rings, and the presence of functional groups like carboxamide, phenyl, and pyridinyl. These features contribute to their distinct reactivity and biological activity compared to similar compounds.

Properties

CAS No.

87948-64-9

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-7-oxo-1-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H15N5O2/c1-13-6-5-9-16(21-13)22-18(25)15-12-20-17-10-11-23(24(17)19(15)26)14-7-3-2-4-8-14/h2-12H,1H3,(H,21,22,25)

InChI Key

YHIDRCCEWDIRTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CN=C3C=CN(N3C2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.